molecular formula C21H21NO5 B6608004 rac-(3R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid CAS No. 2639390-82-0

rac-(3R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid

Cat. No.: B6608004
CAS No.: 2639390-82-0
M. Wt: 367.4 g/mol
InChI Key: OEJOXZYCYFGMMJ-UONOGXRCSA-N
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Description

Rac-(3R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid, also known as FMOC-A, is a novel amino acid derivative used in organic synthesis. FMOC-A is a versatile reagent with numerous applications in the field of synthetic organic chemistry. It has been used in a variety of contexts, including peptide synthesis, the synthesis of small molecules, and the synthesis of complex molecules.

Scientific Research Applications

Rac-(3R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid has been used in a variety of scientific research applications, including peptide synthesis, the synthesis of small molecules, and the synthesis of complex molecules. It has been used in peptide synthesis to introduce a variety of functional groups, such as amines, alcohols, and carboxylic acids, into peptides. It has also been used in the synthesis of small molecules, such as amino acids and peptides, and in the synthesis of complex molecules, such as drugs and natural products.

Mechanism of Action

The mechanism by which rac-(3R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid acts is not fully understood. It is believed that the this compound reacts with the amino group of the amino acid, forming a covalent bond. This bond is then cleaved by the base, releasing the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have some effect on the metabolism of amino acids, as it has been observed to increase the rate of protein synthesis in some studies. It is also believed that this compound may have some effect on the immune system, as it has been observed to increase the production of antibodies in some studies.

Advantages and Limitations for Lab Experiments

The main advantage of using rac-(3R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid in lab experiments is its versatility. It can be used to introduce a variety of functional groups into peptides, small molecules, and complex molecules. It is also relatively easy to synthesize and is generally very stable. However, this compound has some limitations. It is not as reactive as other amino acid derivatives, and it is not as soluble in water as some other reagents. Additionally, it is not as cost-effective as some other reagents.

Future Directions

The potential future directions for rac-(3R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid are numerous. It could be used in the development of new drugs and natural products, as well as in the synthesis of complex molecules. It could also be used to study the biochemical and physiological effects of amino acid derivatives. Additionally, it could be used to explore the use of this compound as a catalyst in organic synthesis. Finally, it could be used to develop new methods for the synthesis of peptides and small molecules.

Synthesis Methods

Rac-(3R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid is synthesized from the reaction of 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) with 3-aminopropionic acid (3-APA). This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, at a temperature of 50-60°C. The reaction yields the desired this compound in a yield of over 90%.

Properties

IUPAC Name

(3S,5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-20(24)13-9-14(11-26-10-13)22-21(25)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJOXZYCYFGMMJ-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](COC[C@@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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